molecular formula C15H13ClN4O2S B2396061 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 851079-28-2

2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No. B2396061
M. Wt: 348.81
InChI Key: CFAUJEGCQVNHAC-UHFFFAOYSA-N
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Description

2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a member of the imidazole family, which is known for its diverse pharmacological properties.

Scientific Research Applications

Chemical Structure and Interactions

2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide, with its complex structure, plays a role in various chemical interactions. One study highlights the orientation of the chlorophenyl ring in relation to the thiazole ring, demonstrating the compound's potential for forming intermolecular interactions within crystals. These interactions include C—H⋯O bonds, indicating its propensity for forming structured chains in a zigzag manner along certain axes, which could be relevant for material science and crystal engineering applications (Saravanan et al., 2016).

Synthesis and Heterocyclic Applications

The synthesis processes involving compounds related to 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide have been studied, revealing their utility in creating a range of heterocyclic compounds. For instance, thioureido-acetamides are versatile starting materials for one-pot cascade reactions, leading to the synthesis of various heterocycles such as 2-iminothiazoles, thioparabanic acids, and imidazo[1,2-c]pyrimidines. These reactions demonstrate excellent atom economy and offer benign new accesses to these important heterocycles, suggesting applications in drug development and organic synthesis (Schmeyers & Kaupp, 2002).

Antibacterial Activity

Research into derivatives of compounds similar to 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide has shown significant antibacterial activity. For example, derivatives have been synthesized and found to exhibit significant activity against various bacterial strains, highlighting the potential of such compounds in developing new antibacterial agents. This aspect of research indicates the compound's relevance in pharmaceutical sciences and its potential contribution to addressing antibiotic resistance (Ramalingam et al., 2019).

properties

IUPAC Name

2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O2S/c1-10-8-13(19-22-10)18-14(21)9-23-15-17-6-7-20(15)12-4-2-11(16)3-5-12/h2-8H,9H2,1H3,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFAUJEGCQVNHAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

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